molecular formula C13H11Cl2N3O3S2 B2364470 Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-40-0

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2364470
CAS No.: 392318-40-0
M. Wt: 392.27
InChI Key: DRRMHZFOMAMPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources retrieved .

Scientific Research Applications

Antitumor Activities

  • Cytotoxic Agents: 1,3,4-thiadiazole derivatives, closely related to the specified compound, have been synthesized and evaluated for antitumor activities. These compounds showed promising inhibitory effects against various human tumor cell lines, indicating potential as cytotoxic agents in cancer treatment (Almasirad et al., 2016).

Diabetes Treatment

  • α-Glucosidase Inhibition: Derivatives of 1,3,4-thiadiazole, similar to the compound , have shown significant α-glucosidase inhibitory activity. This suggests their potential use in the treatment of type 2 diabetes, marking them as efficient scaffolds in anti-diabetic drug discovery (Saeedi et al., 2020).

Pharmacological Evaluation

  • Glutaminase Inhibition: Analogs of thiadiazole-based compounds have been evaluated as inhibitors of kidney-type glutaminase (GLS), suggesting their potential in pharmacological applications, especially in inhibiting the growth of certain cancer cells (Shukla et al., 2012).

Antimicrobial and Antifungal Activities

  • Antimicrobial Agents: Thiadiazole derivatives have demonstrated effectiveness as antimicrobial and antifungal agents. This highlights their potential in combating various bacterial and fungal infections (Jasiak et al., 2017).

Antituberculosis Activity

  • Antituberculosis Agents: Some derivatives of 1,3,4-thiadiazole, akin to the compound in focus, have shown significant in vitro activity against Mycobacterium tuberculosis. This suggests their potential as antituberculosis agents (Foroumadi et al., 2001).

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not specified in the sources retrieved .

Safety and Hazards

The safety and hazards associated with Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate are not specified in the sources retrieved .

Future Directions

The future directions for the research and development of Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate are not detailed in the sources retrieved .

Properties

IUPAC Name

ethyl 2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)7-3-8(14)5-9(15)4-7/h3-5H,2,6H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRMHZFOMAMPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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